

# A Comprehensive Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate

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## Compound of Interest

Compound Name:	Methyl 3-bromo-5-(hydroxymethyl)benzoate
Cat. No.:	B1312686

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## Introduction

**Methyl 3-bromo-5-(hydroxymethyl)benzoate** is a functionalized aromatic compound that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is primarily leveraged in the fields of pharmaceutical and agrochemical research and development. The presence of three distinct functional groups—a bromine atom, a hydroxymethyl group, and a methyl ester—on the benzene ring provides multiple reaction sites for further chemical modifications, making it a versatile building block for the synthesis of novel compounds.

## Chemical Identity

IUPAC Name: **Methyl 3-bromo-5-(hydroxymethyl)benzoate**

Synonyms:

- 3-Bromo-5-(hydroxymethyl)benzoic acid methyl ester[1]
- **Methyl 3-bromo-5-(hydroxymethyl)benzoate**[1]

CAS Number: 307353-32-8[1]

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **methyl 3-bromo-5-(hydroxymethyl)benzoate** is provided in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	245.07 g/mol	
Boiling Point	354.2 ± 32.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.557 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	14.08 ± 0.10 (Predicted)	<a href="#">[1]</a>

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **methyl 3-bromo-5-(hydroxymethyl)benzoate** is not readily available in the public domain, a plausible and commonly employed synthetic route involves the selective reduction of one of the ester groups of a corresponding diester, such as dimethyl 5-bromoisophthalate.

A general experimental approach for such a transformation is outlined below. This protocol is illustrative and would require optimization for specific laboratory conditions.

## Illustrative Experimental Protocol: Selective Reduction of Dimethyl 5-bromoisophthalate

Materials:

- Dimethyl 5-bromoisophthalate
- A mild reducing agent (e.g., sodium borohydride in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H))
- Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)

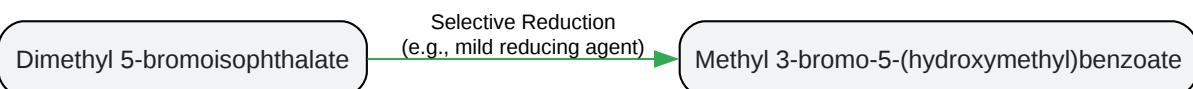
- Quenching agent (e.g., methanol, saturated aqueous ammonium chloride)
- Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

#### Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 5-bromoisophthalate in a suitable anhydrous solvent.
- Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
- Addition of Reducing Agent: Slowly add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the chosen mild reducing agent to the cooled solution with vigorous stirring. The slow addition is crucial to control the reaction and prevent over-reduction to the diol.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent.
- Workup: Allow the reaction mixture to warm to room temperature. If necessary, add water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **methyl 3-bromo-5-(hydroxymethyl)benzoate**.

## Synthetic Pathway Visualization

The following diagram illustrates a potential synthetic pathway for the preparation of **methyl 3-bromo-5-(hydroxymethyl)benzoate** from dimethyl 5-bromoisophthalate.



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Caption: A plausible synthetic route to **methyl 3-bromo-5-(hydroxymethyl)benzoate**.

## Applications in Research and Development

**Methyl 3-bromo-5-(hydroxymethyl)benzoate** is a valuable intermediate for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon bonds. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single starting material.

## Conclusion

**Methyl 3-bromo-5-(hydroxymethyl)benzoate** is a key building block in synthetic organic chemistry with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental data is not widely published, its synthesis can be achieved through established chemical transformations. Further research and publication of its detailed characterization and reaction protocols would be beneficial to the scientific community.

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## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312686#methyl-3-bromo-5-hydroxymethylbenzoate-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1312686#methyl-3-bromo-5-hydroxymethylbenzoate-iupac-name-and-synonyms)

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